molecular formula C16H21N4O10P B1419051 5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt CAS No. 83918-61-0

5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt

Cat. No.: B1419051
CAS No.: 83918-61-0
M. Wt: 460.33 g/mol
InChI Key: UHFBCZJBOZBWER-SOIKFHLCSA-N
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Description

5’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt is a chemical compound with the molecular formula C16H21N4O10P . It is also known as 4-Nitrophenyl Thymidine-5′-monophosphate, Ammonium Salt .

Mechanism of Action

4-Nitrophenyl Thymidine-5′-monophosphate, Ammonium Salt is a chromogenic substrate for Phosphodiesterase I, which is a marker enzyme for plasma membranes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt' involves the conversion of thymidine to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Thymidine", "4-nitrophenol", "Ammonium bicarbonate", "Methanol", "Acetic anhydride", "Pyridine", "Triethylamine", "Dichloromethane", "Diisopropylethylamine", "Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Thymidine is reacted with 4-nitrophenol in the presence of ammonium bicarbonate and methanol to form 5'-O-(4-nitrophenyl)thymidine.", "5'-O-(4-nitrophenyl)thymidine is then reacted with acetic anhydride and pyridine to form 5'-O-(4-nitrophenyl)thymidine-3'-O-acetate.", "5'-O-(4-nitrophenyl)thymidine-3'-O-acetate is then reacted with triethylamine and dichloromethane to form 5'-O-(4-nitrophenyl)thymidine-3'-O-acetate, monoammonium salt.", "The monoammonium salt is then reacted with diisopropylethylamine and dimethylformamide to form 5'-O-(4-nitrophenyl)thymidine-3'-O-acetate, mono(4-nitrophenyl) ester, monoammonium salt.", "Finally, the mono(4-nitrophenyl) ester, monoammonium salt is treated with hydrochloric acid, followed by sodium hydroxide and sodium bicarbonate to remove the protecting groups and form the desired compound, '5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt'." ] }

CAS No.

83918-61-0

Molecular Formula

C16H21N4O10P

Molecular Weight

460.33 g/mol

IUPAC Name

azane;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate

InChI

InChI=1S/C16H18N3O10P.H3N/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22);1H3/t12-,13+,14+;/m0./s1

InChI Key

UHFBCZJBOZBWER-SOIKFHLCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O.N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[NH4+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O.N

83918-61-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt
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5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt
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5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt
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5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt
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5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt
Reactant of Route 6
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5'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt

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